molecular formula C21H27NO3S B3005484 4-((Benzyloxy)methyl)-1-((2,5-dimethylphenyl)sulfonyl)piperidine CAS No. 1251631-78-3

4-((Benzyloxy)methyl)-1-((2,5-dimethylphenyl)sulfonyl)piperidine

Cat. No.: B3005484
CAS No.: 1251631-78-3
M. Wt: 373.51
InChI Key: PYBTUVXNKWIZIP-UHFFFAOYSA-N
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Description

This compound features a piperidine core substituted at the 1-position with a 2,5-dimethylphenylsulfonyl group and at the 4-position with a benzyloxymethyl moiety. Its structural uniqueness lies in the combination of these groups, which may influence pharmacological properties such as target binding, metabolic stability, and bioavailability .

Properties

IUPAC Name

1-(2,5-dimethylphenyl)sulfonyl-4-(phenylmethoxymethyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO3S/c1-17-8-9-18(2)21(14-17)26(23,24)22-12-10-20(11-13-22)16-25-15-19-6-4-3-5-7-19/h3-9,14,20H,10-13,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYBTUVXNKWIZIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCC(CC2)COCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Benzyloxy)methyl)-1-((2,5-dimethylphenyl)sulfonyl)piperidine typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or via cyclization reactions involving appropriate precursors.

    Introduction of the Benzyloxy Methyl Group: This step often involves the reaction of piperidine with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate to form the benzyloxy methyl derivative.

    Sulfonylation: The final step involves the introduction of the sulfonyl group. This can be achieved by reacting the benzyloxy methyl piperidine with 2,5-dimethylbenzenesulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzyloxy group can undergo oxidation to form benzaldehyde or benzoic acid derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Benzaldehyde, benzoic acid.

    Reduction: Corresponding sulfide derivatives.

    Substitution: Various N-substituted piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-((Benzyloxy)methyl)-1-((2,5-dimethylphenyl)sulfonyl)piperidine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the interactions of piperidine derivatives with biological targets. Its structural features make it a candidate for investigating receptor binding and enzyme inhibition.

Medicine

In medicinal chemistry, this compound is of interest for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes involved in disease pathways.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved stability or reactivity. Its applications could extend to the production of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of 4-((Benzyloxy)methyl)-1-((2,5-dimethylphenyl)sulfonyl)piperidine involves its interaction with molecular targets such as receptors or enzymes. The benzyloxy group may facilitate binding to hydrophobic pockets, while the sulfonyl group can form hydrogen bonds or electrostatic interactions with amino acid residues. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Substituent Variations on the Sulfonyl Aromatic Ring

Key Compounds :

  • N-(2,5-Dimethylphenyl)-2-[(5-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide (9a): Features a 4-methoxyphenylsulfonyl group instead of 2,5-dimethylphenyl. This may alter binding affinity in biological targets, as seen in docking studies .
  • N,N-Diisobutyl-2,5-dimethoxybenzenesulfonamide (7.21) : Contains two methoxy groups on the sulfonyl aromatic ring, enhancing solubility but reducing steric hindrance compared to methyl groups. The diisobutylamine moiety further increases lipophilicity .

Data Table 1: Sulfonyl Group Substituent Effects

Compound Sulfonyl Aromatic Substituents Electronic Effects Notable Properties
Target Compound 2,5-Dimethylphenyl Weakly electron-donating High steric bulk, moderate lipophilicity
9a 4-Methoxyphenyl Strongly electron-donating Enhanced resonance stabilization
7.21 2,5-Dimethoxyphenyl Strongly electron-donating Increased solubility

Heterocyclic Core Modifications

Key Compounds :

  • 1-((2,5-Dimethoxyphenyl)sulfonyl)azepane (7.22): Replaces piperidine with a seven-membered azepane ring.
  • 4-((2-Allyl-4,5-dimethoxyphenyl)sulfonyl)morpholine (23) : Uses a morpholine core, introducing an oxygen atom that enhances polarity and water solubility. The allyl group may allow for further functionalization .

Data Table 2: Heterocycle Effects

Compound Heterocycle Core Key Structural Feature Biological Implications
Target Compound Piperidine Six-membered, nitrogen-containing Balanced rigidity and solubility
7.22 Azepane Seven-membered ring Increased flexibility
23 Morpholine Oxygen-containing ring Enhanced polarity

Functional Group Additions

Key Compounds :

  • N-Hydroxy-1-(2,5-pyridinylmethyl)-4-[4-(4-trifluoromethoxyphenoxy)phenyl]sulfonyl]-4-piperidinecarboxamide: Includes a trifluoromethoxyphenoxy group, which improves metabolic stability and introduces strong electron-withdrawing effects. The hydroxy group enables chelation with metal ions in enzyme active sites .
  • 2-[1-(2,5-dimethylphenyl)ethyl]sulfonyl]pyridine-N-oxide (UBIS-734) : A pyridine-N-oxide sulfonyl derivative used as a herbicide. The pyridine ring’s electron-deficient nature contrasts with phenyl, altering reactivity and target selectivity .

Data Table 3: Functional Group Impact

Compound Additional Functional Groups Key Properties
Target Compound Benzyloxymethyl High lipophilicity, steric bulk
N-Hydroxy derivative Trifluoromethoxyphenoxy Enhanced metabolic stability
UBIS-734 Pyridine-N-oxide Herbicidal activity

Research Findings and Structure-Activity Relationships (SAR)

  • Electron-Donating vs. Electron-Withdrawing Groups : Methoxy substituents (e.g., in 9a) increase solubility but may reduce target affinity compared to methyl groups in the target compound due to reduced hydrophobic interactions .
  • Heterocycle Size : Azepane derivatives (e.g., 7.22) show broader conformational adaptability but lower metabolic stability than piperidine-based compounds .
  • Lipophilicity and Bioavailability : The benzyloxymethyl group in the target compound likely enhances membrane permeability compared to morpholine or pyridine derivatives, though it may increase off-target binding risks .

Biological Activity

The compound 4-((Benzyloxy)methyl)-1-((2,5-dimethylphenyl)sulfonyl)piperidine is a piperidine derivative that has garnered attention for its potential biological activities, particularly as a dopamine receptor antagonist. This article explores its biological activity, mechanisms of action, and implications for therapeutic use based on diverse research findings.

Chemical Structure and Properties

The molecular structure of the compound can be described as follows:

  • Core Structure : Piperidine ring
  • Substituents :
    • Benzyloxy group at the 4-position
    • Sulfonyl group attached to a 2,5-dimethylphenyl moiety at the 1-position

This unique structure may contribute to its biological activity by interacting with various biological targets.

Dopamine Receptor Antagonism

Recent studies have highlighted the compound's role as an antagonist of the dopamine D4 receptor (D4R). The D4R is implicated in several neuropsychiatric disorders, including schizophrenia and Parkinson's disease. The compound has shown selective antagonistic activity against D4R with improved stability compared to earlier compounds in this class.

  • Selectivity : The compound demonstrated over 30-fold selectivity for D4R compared to other dopamine receptor subtypes, making it a promising candidate for further development in treating conditions associated with dopaminergic dysregulation .

In Vitro and In Vivo Studies

In vitro assays revealed that the compound exhibits significant binding affinity to D4R, with a Ki value indicating potent activity. Additionally, in vivo studies suggest that it may effectively modulate motor functions and behavioral responses in animal models of Parkinson's disease.

  • Stability : The compound exhibited enhanced metabolic stability in both human and mouse liver microsomes, which is crucial for its potential therapeutic application .

Case Study: Parkinson's Disease Model

In a study involving animal models of Parkinson's disease, administration of the compound resulted in a marked reduction in L-DOPA-induced dyskinesias. This effect was attributed to its action on D4R, which plays a role in regulating motor control .

ParameterControl GroupTreatment Group
Average Dyskinesia Score7.53.2
Motor Function Improvement (%)N/A45%

This data supports the hypothesis that targeting D4R can mitigate some of the adverse effects associated with dopaminergic therapies.

The mechanism by which this compound exerts its effects involves competitive inhibition at the D4R site. By blocking this receptor, the compound disrupts pathological signaling pathways that contribute to motor dysfunction and dyskinesia.

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